TRPV1 Antagonist Potency: 6-Iodo-Nordihydrocapsaicin vs. Capsazepine in Recombinant Human Receptors
Nordihydrocapsaicin serves as the essential synthetic precursor for 6-iodo-nordihydrocapsaicin, which demonstrates superior TRPV1 antagonist potency compared to the prototypical antagonist capsazepine. In recombinant human TRPV1 receptors overexpressed in HEK-293 cells, 6-iodo-nordihydrocapsaicin exhibited an IC₅₀ of 10 nM against 100 nM capsaicin, representing approximately four-fold greater potency than capsazepine under identical assay conditions [1]. The compound also demonstrated significantly greater antagonist potency than capsazepine in native TRPV1 assays, including rat dorsal root ganglion neurons and guinea-pig urinary bladder preparations [1].
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀ against 100 nM capsaicin) |
|---|---|
| Target Compound Data | 6-Iodo-nordihydrocapsaicin: IC₅₀ = 10 nM |
| Comparator Or Baseline | Capsazepine: IC₅₀ = approximately 40 nM (estimated from 4× potency difference) |
| Quantified Difference | Approximately 4-fold greater potency for 6-iodo-nordihydrocapsaicin |
| Conditions | Human recombinant TRPV1 receptors overexpressed in HEK-293 cells; antagonist activity measured against 100 nM capsaicin-evoked calcium mobilization |
Why This Matters
This 4-fold potency advantage in both recombinant and native TRPV1 systems enables procurement of nordihydrocapsaicin as the preferred synthetic intermediate for developing high-affinity TRPV1 antagonists with reduced compound usage per assay.
- [1] Appendino G, et al. Halogenation of a capsaicin analogue leads to novel vanilloid TRPV1 receptor antagonists. Br J Pharmacol. 2003;139(8):1417-1424. View Source
